molecular formula C18H27NO2 B1684170 (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide CAS No. 68489-09-8

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide

Cat. No. B1684170
CAS RN: 68489-09-8
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-ZMKYACIDSA-N
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Description

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, also known as MMPCC, is a cyclic amide compound with potential therapeutic applications. MMPCC has been studied in vitro and in vivo for its biological activity, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Heterocyclic Derivative Syntheses

This compound is involved in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such processes are crucial for producing tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing its versatility in generating pharmacologically relevant structures (Bacchi et al., 2005).

Conformational Analysis of Cyclohexanone Skeletons

Research on cyclohexanone skeletons, similar in structure to the subject compound, has been conducted to understand their conformational properties. For example, studies on "conformationally restricted aspartic acid analogues" with cyclohexanone skeletons reveal that such compounds adopt distinct chair conformations, which could be critical for designing molecules with specific biological activities (Buñuel et al., 1996).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

The synthesis and characterization of cyclohexanecarboxamide derivatives, including the study of their crystal structures, have been explored. These investigations contribute to our understanding of the structural and electronic properties of such molecules, which is essential for the development of new drugs and materials (Özer et al., 2009).

Catalytic Asymmetric Hydroformylation

The compound's structural motif has been utilized in catalytic asymmetric hydroformylation studies, indicating its potential in facilitating chiral synthesis. This application is vital for producing enantiomerically pure substances, which are increasingly important in the pharmaceutical industry (Hayashi et al., 1979).

properties

IUPAC Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460636
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; cool minty aroma
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol)
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide

CAS RN

68489-09-8
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
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Record name N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Record name (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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